

(R)-VT104 off-target effects and how to mitigate them

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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960

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Technical Support Center: (R)-VT104

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **(R)-VT104**, a potent and orally active pan-TEAD auto-palmitoylation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(R)-VT104**?

A1: **(R)-VT104** is a small molecule inhibitor that targets the transcriptional enhancer associate domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4).[1][2] It functions by binding to a lipid pocket on TEAD proteins, which prevents their auto-palmitoylation.[3] This post-translational modification is crucial for the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1] By blocking TEAD auto-palmitoylation, **(R)-VT104** disrupts the YAP/TAZ-TEAD complex, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[1]

Q2: What is the selectivity profile of **(R)-VT104**?

A2: **(R)-VT104** is characterized as a pan-TEAD palmitoylation inhibitor, meaning it acts on all four TEAD homologues (TEAD1-4). While it is a potent inhibitor of TEAD palmitoylation, detailed information regarding its broader off-target profile against a wide range of kinases or

other protein families is not extensively detailed in the provided search results. The primary characterization of its selectivity has been within the TEAD family, where it is shown to be a pan-inhibitor, in contrast to other molecules like VT103 which are TEAD1-selective.

Q3: Are there any known off-target effects or toxicities associated with **(R)-VT104**?

A3: In a preclinical study using a human mesothelioma NCI-H226 CDX model, daily oral administration of **(R)-VT104** at 10 mg/kg resulted in tumor regression, but the animals stopped gaining body weight. This suggests a potential for on-target or off-target toxicity at higher doses. However, at a lower dose of 3 mg/kg, the compound still demonstrated significant anti-tumor efficacy without affecting body weight gain.

A clinical trial with a similar first-in-class YAP/TEAD inhibitor, VT3989, showed that the drug was generally well-tolerated. The most common adverse events were reversible albuminuria (increased protein in the urine), peripheral edema, fatigue, and nausea. These findings may provide insights into the potential clinical side effect profile of targeting the TEAD pathway.

Q4: How can potential in vivo toxicity of **(R)-VT104** be mitigated?

A4: Based on preclinical data, a primary strategy to mitigate the observed toxicity (lack of body weight gain) is dose optimization. In the NCI-H226 CDX model, reducing the daily oral dose from 10 mg/kg to 3 mg/kg alleviated the impact on body weight while maintaining strong anti-tumor activity. Therefore, it is recommended to perform a dose-response study to identify the optimal therapeutic window for your specific model, balancing efficacy with tolerability.

Q5: What are the known mechanisms of resistance to **(R)-VT104**?

A5: Research has identified that hyperactivation of the MAPK pathway can confer resistance to TEAD inhibitors like **(R)-VT104**. This resistance mechanism involves the reinstatement of a subset of YAP/TAZ target gene expression, effectively bypassing the inhibition of TEAD. Mutations in genes such as NF1 and SOCS3, which are negative regulators of the MAPK and JAK/STAT pathways, respectively, have been shown to induce resistance to TEAD palmitoylation inhibitors.

Q6: Are there any strategies to overcome resistance to **(R)-VT104**?

A6: Given that MAPK pathway hyperactivation can lead to resistance, a potential strategy to overcome this is through combination therapy. Studies have shown that the combined inhibition of TEAD and the MAPK kinase MEK can synergistically block the proliferation of multiple cancer cell lines. Therefore, in experimental models where resistance to **(R)-VT104** is observed or anticipated, co-treatment with a MEK inhibitor could be a viable approach to enhance the anti-tumor effects.

Troubleshooting Guides

Issue 1: Suboptimal efficacy in vitro.

- Question: I am not observing the expected anti-proliferative effects of **(R)-VT104** in my cell line. What could be the reason?
- Answer:
 - Cell Line Sensitivity: The sensitivity to **(R)-VT104** can vary significantly between cell lines. It is most effective in cell lines with a dysregulated Hippo pathway, such as those with NF2 mutations. Confirm the Hippo pathway status of your cell line.
 - Drug Concentration and Treatment Duration: Ensure that you are using an appropriate concentration range and treatment duration. A concentration range of up to 3 μ M has been suggested for cellular use. A time course experiment is also recommended to determine the optimal treatment duration.
 - Mechanism of Resistance: Your cell line may have intrinsic resistance mechanisms, such as pre-existing MAPK pathway activation. Consider performing a western blot to check the phosphorylation status of ERK as an indicator of MAPK pathway activity.

Issue 2: In vivo toxicity observed.

- Question: My mice are losing weight or showing other signs of toxicity after treatment with **(R)-VT104**. What should I do?
- Answer:

- Dose Reduction: As observed in preclinical studies, higher doses of **(R)-VT104** (e.g., 10 mg/kg) can lead to a lack of body weight gain. The first step should be to lower the dose. A dose of 3 mg/kg was shown to be effective and well-tolerated in a mesothelioma xenograft model.
- Dosing Schedule: Consider modifying the dosing schedule. For example, intermittent dosing (e.g., every other day) might reduce toxicity while maintaining efficacy.
- Vehicle and Formulation: Ensure that the vehicle used for formulation is well-tolerated. A common formulation is 5% DMSO + 10% Solutol + 85% D5W for oral administration.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of **(R)-VT104** in Mesothelioma Cell Lines

Cell Line	GI50 (nM)
NCI-H226	16
NCI-H2373	26
NCI-H2052	33
ACC-MESO-1	20
ZL34	46
SDM103T2	60
JU77	70
Mero-48a	98
ZL55	101
Mero-14	124
ONE58	135
Mero-83	214
ZL5	236
Mero-82	243
Mero-95	303
Mero-41	984
ACC-MESO-4	1098
SPC111	1945
SPC212	>3000
NO36	>3000
Mero-84	>3000
Mero-25	>3000
NCI-H28	>3000

NCI-H2452	>3000
MSTO-211H	>3000
HMMME	>3000

(Data sourced from The Chemical Probes Portal)

Table 2: In Vivo Efficacy of **(R)-VT104** in NCI-H226 CDX Model

Dose (oral, daily)	Tumor Growth Inhibition (TGI)	Effect on Body Weight
10 mg/kg	103.67% (regression)	Stopped gaining weight
3 mg/kg	102.49% (regression)	No effect on weight gain
1 mg/kg	87.12%	Not specified

(Data sourced from Tang et al., Mol Cancer Ther, 2021)

Experimental Protocols

1. Cell Viability Assay (General Protocol)

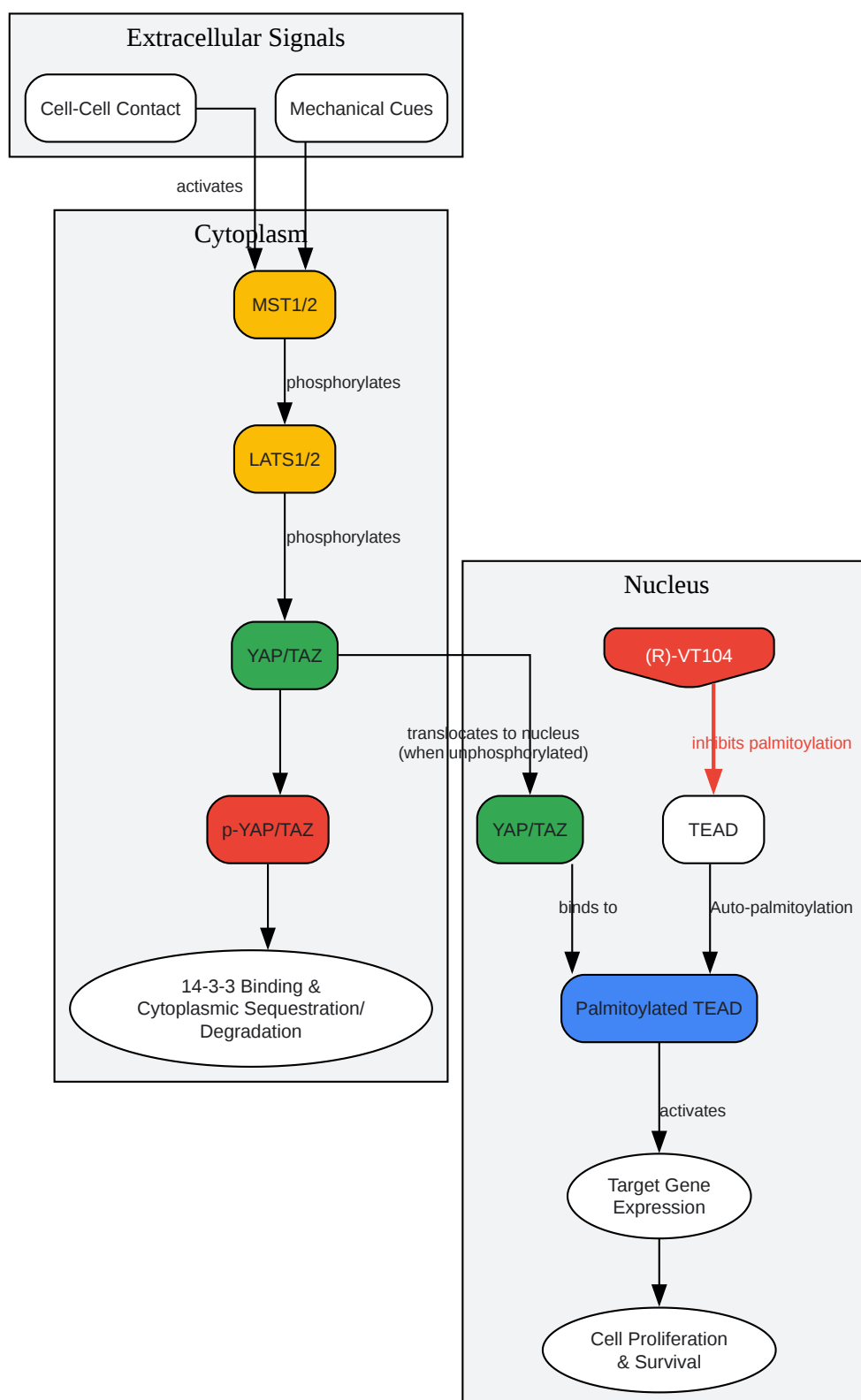
- Objective: To determine the GI50 (concentration that causes 50% growth inhibition) of **(R)-VT104** in a panel of cell lines.
- Methodology:
 - Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
 - Prepare serial dilutions of **(R)-VT104** in culture medium.
 - Remove the overnight culture medium from the cells and add the medium containing different concentrations of **(R)-VT104**. Include a vehicle control (e.g., DMSO).
 - Incubate the plates for a specified period (e.g., 72 hours).

- Assess cell viability using a suitable assay, such as AlamarBlue, CellTiter-Glo, or by fixing and staining with crystal violet.
- Measure the absorbance or luminescence according to the assay manufacturer's instructions.
- Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using a non-linear regression analysis.

2. In Vivo Tumor Xenograft Study (General Protocol)

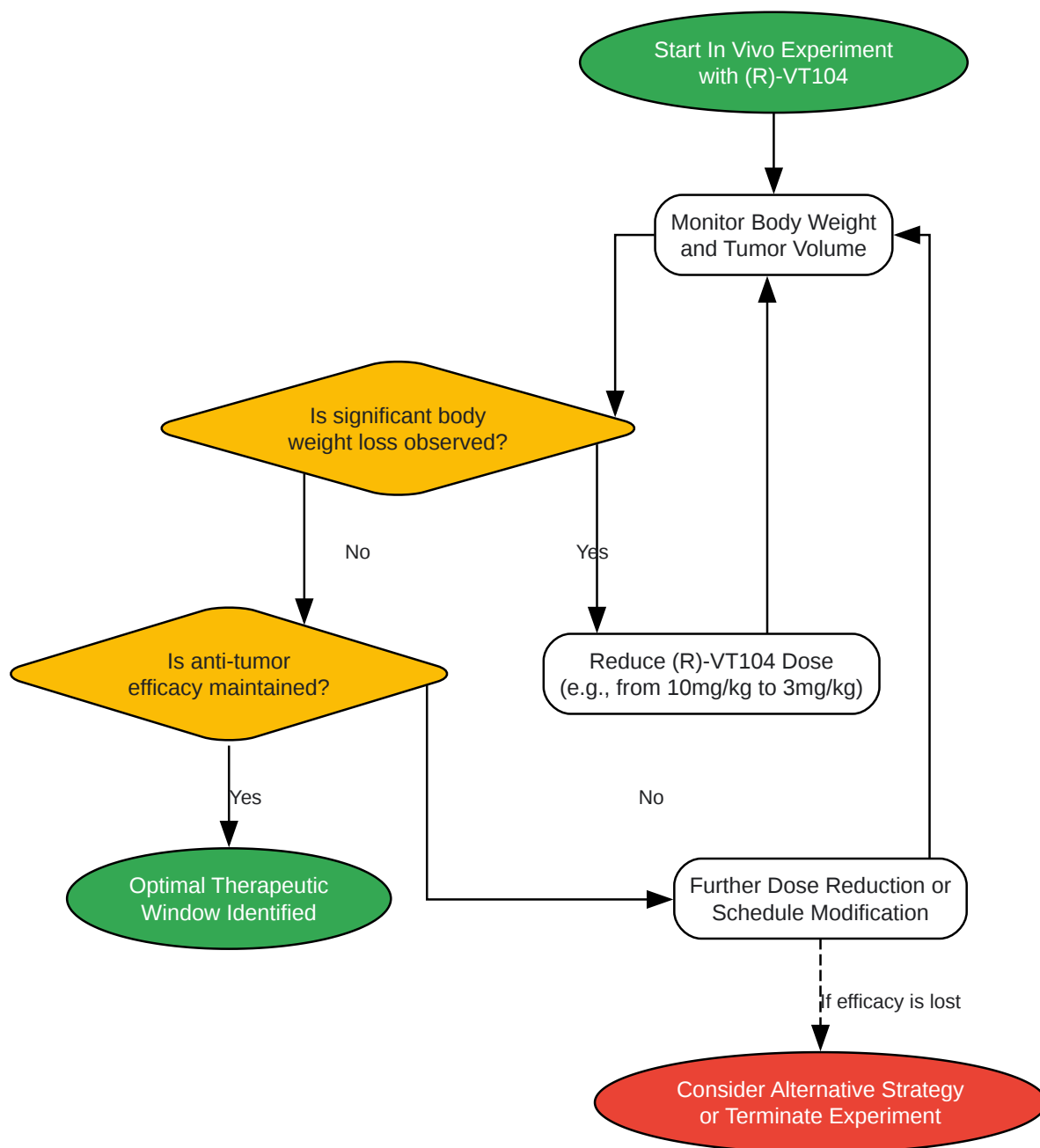
- Objective: To evaluate the anti-tumor efficacy of **(R)-VT104** in a subcutaneous xenograft model.
- Methodology:
 - Implant tumor cells (e.g., NCI-H226) subcutaneously into the flank of immunocompromised mice.
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Prepare the formulation of **(R)-VT104** (e.g., in 5% DMSO + 10% Solutol + 85% D5W).
 - Administer **(R)-VT104** orally at the desired doses (e.g., 1, 3, 10 mg/kg) daily. Administer vehicle to the control group.
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
 - Calculate tumor growth inhibition (TGI) to assess efficacy.

Visualizations



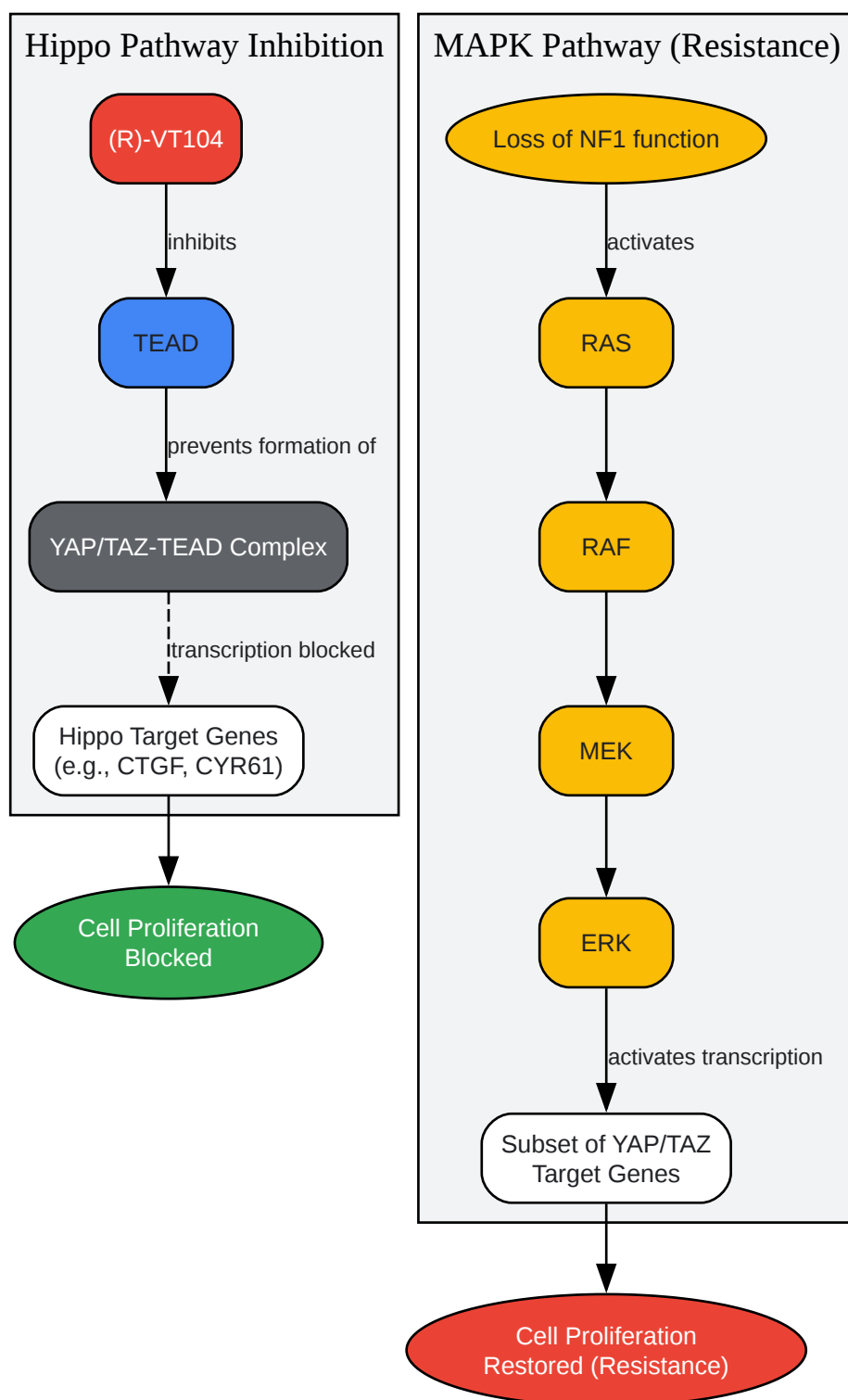
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Caption: Mechanism of action of **(R)-VT104** in the Hippo signaling pathway.



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Caption: Workflow for troubleshooting in vivo toxicity of **(R)-VT104**.



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Caption: MAPK pathway-mediated resistance to **(R)-VT104**.

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